N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide
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Overview
Description
N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide is a heterocyclic compound that combines the structural features of triazole and thiazole rings with an adamantane moiety. This unique structure endows the compound with a range of potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring fused with the thiadiazole ring. The adamantane moiety is then introduced through a subsequent reaction with adamantane-1-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazole or thiazole derivatives.
Scientific Research Applications
N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole-thiadiazine core but lacks the adamantane moiety.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a triazole ring fused with a pyrazine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but different ring fusion pattern.
Uniqueness
N-{5H,6H-[1,2,4]Triazolo[3,4-B][1,3]thiazol-3-YL}adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which enhances its stability and lipophilicity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H20N4OS |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C15H20N4OS/c20-12(16-13-17-18-14-19(13)1-2-21-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,1-8H2,(H,16,17,20) |
InChI Key |
LZNPWXCIPIHUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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